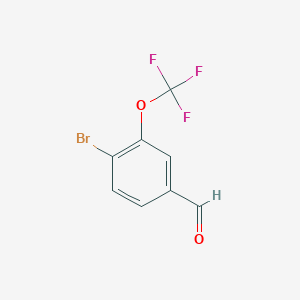

4-Bromo-3-(trifluoromethoxy)benzaldehyde

描述

4-Bromo-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is a white to light yellow crystalline solid that is used in various chemical reactions and applications. The compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

4-Bromo-3-(trifluoromethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethoxy)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the desired product with minimal impurities .

化学反应分析

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.

Reduction: 4-Bromo-3-(trifluoromethoxy)benzyl alcohol.

Oxidation: 4-Bromo-3-(trifluoromethoxy)benzoic acid.

科学研究应用

Synthetic Chemistry

4-Bromo-3-(trifluoromethoxy)benzaldehyde serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. It is particularly useful in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various substituted benzaldehydes.

- Oxidation and Reduction Reactions : The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways.

The compound has been studied for its potential biological activities:

- Anticancer Properties : Research indicates that compounds containing trifluoromethyl groups enhance the potency of anticancer agents by inhibiting key enzymes involved in cancer progression. In vitro studies have shown that derivatives exhibit significant cytotoxicity against drug-resistant leukemia cells .

- Enzyme Interaction Studies : Investigations into interactions with enzymes such as xanthine oxidase have shown that structural modifications significantly influence inhibitory activity, highlighting its potential as a therapeutic agent.

Pharmaceutical Development

Due to its unique electronic properties, this compound is involved in the synthesis of potential drug candidates targeting various diseases. Its role as a precursor for bioactive compounds makes it a focus for medicinal chemistry research.

Anticancer Efficacy

A study demonstrated that benzaldehyde derivatives with trifluoromethoxy substitutions showed enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways.

Enzyme Interaction Studies

Research focused on the interaction between substituted benzaldehydes and xanthine oxidase revealed that specific hydroxyl substitutions significantly increased inhibitory activity, emphasizing the importance of structural modifications on biological efficacy .

作用机制

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzaldehyde depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target molecules, making it a valuable tool in drug discovery and development .

相似化合物的比较

Similar Compounds

4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the bromine atom.

3-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a trifluoromethoxy group .

Uniqueness

4-Bromo-3-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

生物活性

4-Bromo-3-(trifluoromethoxy)benzaldehyde is an aromatic compound notable for its unique electronic properties, attributed to the presence of a bromine atom and a trifluoromethoxy group. Although its biological activity has not been extensively studied, preliminary research suggests that derivatives of this compound may exhibit significant pharmacological properties.

- Molecular Formula : C8H5BrF3O

- Molecular Weight : 253.02 g/mol

- Structure : The compound features a bromine atom at the para position and a trifluoromethoxy group at the meta position relative to the aldehyde functional group.

Biological Activity Overview

The biological activity of this compound primarily stems from its derivatives, which have been evaluated for their potential in various biological assays. These derivatives have shown promise as enzyme inhibitors and in influencing cellular responses.

Table 1: Summary of Biological Activities of Derivatives

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound derivative 1 | Anticancer activity against MCF-7 cells | 6.83 | EGFR |

| This compound derivative 2 | Inhibition of CDK2 | 0.279 | CDK2 |

| This compound derivative 3 | Anti-inflammatory effects | <0.001 | Caspase-1 |

Synthesis and Derivatives

Several synthesis methods for this compound have been documented, often serving as intermediates in organic synthesis. The trifluoromethoxy group enhances lipophilicity, potentially increasing binding affinity towards biological targets.

Case Studies

- Anticancer Activity :

- Enzyme Inhibition :

- Anti-inflammatory Effects :

The mechanism by which these compounds exert their biological effects likely involves interactions with specific proteins or enzymes, leading to alterations in cellular signaling pathways. Molecular docking studies have been employed to predict ligand-protein interactions, providing insights into how these compounds may inhibit target enzymes.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-(trifluoromethoxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Bromination : Start with 3-(trifluoromethoxy)benzaldehyde and employ electrophilic bromination using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃. Monitor reaction progress via TLC to avoid over-bromination .

- Workup : Quench the reaction with aqueous Na₂S₂O₃ to remove excess Br₂, followed by extraction with dichloromethane. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimization : Adjust catalyst loading (10–20 mol%) and temperature (0–25°C) to balance yield and selectivity.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology :

- Recrystallization : Use ethanol/water mixtures for high-purity crystals, leveraging the compound’s moderate polarity.

- Chromatography : Employ flash column chromatography with silica gel (60–120 mesh) and a hexane:ethyl acetate (8:2) mobile phase. Monitor fractions via GC-MS or HPLC to confirm purity (>97%) .

- Distillation : For large-scale purification, vacuum distillation (bp ~150–160°C at 50 mmHg) may be feasible, though thermal stability must be verified .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 10.2 ppm, bromine-induced deshielding) .

- IR : Identify key functional groups (C=O stretch ~1700 cm⁻¹, C-Br ~600 cm⁻¹) .

- Melting Point : Compare observed mp (e.g., 50–52°C) with literature values to validate purity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 253.955 .

Advanced Research Questions

Q. How do electronic and steric effects of the bromine and trifluoromethoxy groups influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Electronic Effects : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the aldehyde. Bromine further enhances this effect .

- Coupling Reactions : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via HPLC and X-ray crystallography (if crystalline derivatives form) .

Q. What are the stability profiles of this compound under varying thermal and solvent conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min to assess decomposition thresholds (>150°C likely).

- Solvent Compatibility : Test stability in DMSO, DMF, and THF over 72 hours using NMR to detect aldehyde oxidation or hydrolysis .

- Light Sensitivity : Store in amber vials under inert gas; UV-Vis spectroscopy to track degradation under UV light .

Q. How can researchers validate analytical methods for detecting trace impurities or byproducts in synthesized this compound?

- Methodology :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) coupled with quadrupole MS to identify impurities (e.g., debrominated derivatives) .

- GC Headspace Analysis : Detect volatile byproducts (e.g., HBr) during synthesis using a DB-5 column and FID detector .

- Limit of Detection (LOD) : Spike samples with known impurities (e.g., 4-bromobenzaldehyde) to establish detection thresholds (<0.1% w/w) .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral signatures) for this compound?

- Methodology :

- Reproducibility : Synthesize the compound independently using published protocols and compare results.

- Crystallography : Grow single crystals (e.g., via slow evaporation in ethyl acetate) for X-ray diffraction to confirm molecular structure .

- Interlaboratory Validation : Collaborate with multiple labs to cross-validate NMR, IR, and MS data .

Q. What strategies mitigate cross-reactivity of the aldehyde group during multi-step syntheses (e.g., Grignard reactions or nucleophilic substitutions)?

- Methodology :

- Protective Groups : Convert the aldehyde to an acetal (e.g., using ethylene glycol and p-TsOH) before bromination or coupling steps .

- Sequential Reactivity : Prioritize reactions at the bromine site (e.g., SNAr substitutions) before engaging the aldehyde .

- Kinetic Control : Use low temperatures (-78°C) and bulky bases (e.g., LDA) to suppress aldehyde side reactions .

属性

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGOZHICCQUYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634493 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221716-04-6 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。